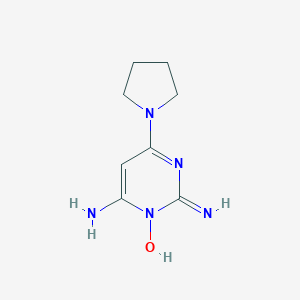

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential for hair growth:

PDPO, also known as Kopyrrol or diaminopyrimidine oxide, is a chemical compound similar to minoxidil, a well-known hair loss treatment medication. Research suggests that PDPO might stimulate hair growth by:

- Prolonging the anagen phase (growth phase) of the hair follicle: Studies indicate that PDPO may extend the anagen phase, potentially leading to longer and thicker hair .

- Improving blood circulation in the scalp: Some research suggests that PDPO might increase blood flow to the scalp, which could deliver essential nutrients to hair follicles and support hair growth .

Safety profile:

The safety profile of PDPO is generally considered good. The Scientific Committee on Cosmetic Products (SCCP) of the European Commission has concluded that PDPO is safe for use in cosmetic products at the recommended concentrations .

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a chemical compound with the molecular formula CHNO and a CAS registry number of 55921-65-8. This compound features a pyrimidine core substituted with two amino groups and a pyrrolidinyl group, along with an oxide functional group. It has garnered attention in pharmaceutical research due to its potential applications in treating hair loss and as an antiviral agent targeting RNA viruses .

The exact mechanism by which pyrrolidinyl diaminopyrimidine oxide promotes hair growth remains unclear and requires further investigation []. However, some hypotheses have been proposed:

- Increased Blood Flow: The compound may stimulate blood flow to the scalp, potentially delivering essential nutrients and oxygen to hair follicles and promoting hair growth [].

- Extended Anagen Phase: Hair growth occurs in cycles, with an anagen (growth) phase followed by a catagen (transition) phase and a telogen (resting) phase. Pyrrolidinyl diaminopyrimidine oxide might prolong the anagen phase, resulting in longer and thicker hair growth [].

The chemical behavior of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide includes several notable reactions:

Oxidation: The compound can be synthesized through the oxidation of 2,4-diamino-6-chloropyrimidine using hydrogen peroxide, resulting in the formation of the corresponding oxide derivative.

Nucleophilic Substitution: The introduction of the pyrrolidinyl group to the pyrimidine ring occurs via nucleophilic substitution reactions. Common reagents in these reactions include hydrogen peroxide and sodium tungstate, which facilitate the formation of various diaminopyrimidine oxide derivatives .

Research indicates that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide possesses significant biological activity, particularly as an antiviral agent. It has shown promise in inhibiting RNA viruses, making it a candidate for further investigation in virology. Additionally, its structural similarity to minoxidil suggests potential efficacy in promoting hair growth by acting at the dermal papilla level, enhancing nutrient and oxygen supply to hair follicles.

The synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide typically involves several key steps:

- Nucleophilic Substitution Amination: Reacting 2,4-diamino-6-chloropyrimidine with tetrahydropyrrole in an alkaline medium to form an intermediate.

- Oxidation: The intermediate undergoes oxidation using hydrogen peroxide in the presence of sodium tungstate to yield the final product.

- Industrial Methods: Modern synthesis often employs green chemistry principles, utilizing heterogeneous catalysts like nano-CoCrO for efficient production .

The compound has a range of applications across various fields:

- Pharmaceuticals: As a potential antiviral agent and treatment for hair loss.

- Cosmetics: Incorporated into hair care products due to its ability to enhance hair density and reduce shedding.

- Chemical Research: Used as a synthetic intermediate for developing other heterocyclic compounds.

Studies on the interactions of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide indicate that it may interact with biological targets related to hair follicle health and viral replication processes. Its unique nitrogen-rich structure allows for potential hydrogen bonding with various biological molecules, which may enhance its effectiveness as both a topical treatment for hair loss and an antiviral agent .

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide shares structural similarities with several other compounds known for their roles in hair growth and antiviral activity. Key comparisons include:

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| Minoxidil | Contains a similar pyrimidine structure | Hair growth treatment |

| 2,4-Diaminopyrimidine 3-Oxide (Kopexil) | Similar diaminopyrimidine structure | Hair loss treatment |

| Pyrrolidinyl Diaminopyrimidine Oxide | Contains both pyrrolidine and diaminopyrimidine | Potentially promotes hair growth |

Uniqueness

While all these compounds are used primarily for hair growth stimulation, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is distinguished by its specific action at the dermal papilla level, potentially providing enhanced effects compared to others like minoxidil or Kopexil.

The introduction of the pyrrolidinyl group to the pyrimidine core represents a critical step in the synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide . The nucleophilic substitution approach typically employs 2,4-diamino-6-chloropyrimidine or its nitrogen oxide derivative as the starting material . This synthetic strategy leverages the electron-deficient nature of the pyrimidine ring, which activates the chlorine substituent toward nucleophilic displacement .

The reaction proceeds through a nucleophilic aromatic substitution mechanism where pyrrolidine acts as the nucleophile, attacking the carbon atom bearing the chlorine substituent . The chlorine atom at the 4-position demonstrates enhanced reactivity compared to other positions due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring [2]. This selectivity is particularly advantageous as it allows for regiospecific substitution without the need for protecting groups [2].

Optimal reaction conditions involve the use of polar aprotic solvents such as pyridine or dimethylformamide, which stabilize the transition state and facilitate the nucleophilic attack . The reaction temperature typically ranges from 80°C to 120°C under reflux conditions . The use of an alkali base, such as sodium hydride or potassium carbonate, is essential to deprotonate the pyrrolidine nitrogen and generate the active nucleophile .

The stoichiometry of the reaction requires a slight excess of pyrrolidine, typically 1.5 to 2 equivalents, to ensure complete conversion of the starting material . This excess also helps to neutralize the hydrogen chloride formed during the substitution reaction . The reaction time generally ranges from 2 to 4 hours, depending on the reaction temperature and concentration of reactants .

Table 1: Nucleophilic Substitution Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | Higher temperatures increase reaction rate |

| Pyrrolidine equivalents | 1.5-2.0 | Excess ensures complete conversion |

| Reaction time | 2-4 hours | Extended time improves conversion |

| Solvent | Pyridine/DMF | Polar aprotic solvents enhance nucleophilicity |

| Base | 1.0-1.2 equiv | Required for pyrrolidine activation |

The mechanism of nucleophilic substitution on chloropyrimidines follows the addition-elimination pathway characteristic of nucleophilic aromatic substitution [3]. The electron-deficient pyrimidine ring stabilizes the intermediate anionic complex through resonance delocalization [3]. The departure of the chloride ion completes the substitution process, yielding the desired pyrrolidinyl-substituted product [3].

Recent advances in catalytic systems have improved the efficiency of this transformation [4]. Palladium-catalyzed coupling reactions have been developed for challenging substrates where traditional nucleophilic substitution proves inefficient [4]. These catalytic methods operate under milder conditions and can achieve higher yields with reduced reaction times [4].

Oxidation Mechanisms for Nitrogen Oxide Formation

The formation of the nitrogen oxide functionality represents the final step in the synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide . This transformation involves the selective oxidation of one of the pyrimidine nitrogen atoms to generate the corresponding nitrogen oxide . The oxidation typically occurs at the nitrogen atom that is not adjacent to the amino substituents, due to steric and electronic considerations [5].

Hydrogen peroxide serves as the most commonly employed oxidizing agent for this transformation [6]. The reaction proceeds through a mechanism involving the formation of a transient peroxy intermediate, which subsequently transfers oxygen to the pyrimidine nitrogen [5]. The selectivity of the oxidation is governed by the electronic density distribution within the pyrimidine ring [5].

The oxidation mechanism involves initial coordination of the pyrimidine nitrogen to the hydrogen peroxide, followed by oxygen transfer and water elimination [7]. The electron-donating amino groups influence the electron density at different nitrogen positions, directing the site of oxidation [7]. This selectivity is crucial for obtaining the desired 1-oxide regioisomer rather than alternative nitrogen oxide products [7].

Meta-chloroperbenzoic acid represents an alternative oxidizing agent for this transformation [8] [9]. This peracid demonstrates excellent selectivity for pyrimidine nitrogen oxidation and often provides higher yields compared to hydrogen peroxide systems [8]. The reaction with meta-chloroperbenzoic acid typically proceeds at room temperature in organic solvents such as dichloromethane or acetonitrile [8].

Table 2: Comparison of Oxidizing Agents for Nitrogen Oxide Formation

| Oxidizing Agent | Temperature | Solvent | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Hydrogen peroxide | 50°C | Ethanol/Water | 1-3 hours | 75-90% |

| Meta-chloroperbenzoic acid | Room temperature | Dichloromethane | 2-6 hours | 80-95% [8] |

| Sodium perborate | 60-80°C | Acetic acid | 3-5 hours | 70-85% [10] |

| Peracetic acid | 40-60°C | Acetic acid | 2-4 hours | 75-88% [10] |

The mechanism of oxidation with meta-chloroperbenzoic acid involves a concerted oxygen transfer process [9]. The peracid approaches the pyrimidine nitrogen in a geometry that facilitates efficient oxygen transfer while minimizing steric interactions [9]. The reaction is stereospecific and proceeds with retention of configuration at the nitrogen center [9].

Solvent effects play a significant role in determining the efficiency and selectivity of the oxidation reaction [11]. Polar protic solvents such as alcohols can participate in hydrogen bonding with the substrate and oxidizing agent, influencing the reaction pathway [11]. Polar aprotic solvents like dimethylformamide provide an environment that stabilizes charged intermediates formed during the oxidation process [11].

Optimization of Catalytic Systems

The development of efficient catalytic systems has significantly enhanced the synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide [12] [13]. Nano-cobalt chromium oxide (nano-CoCr₂O₄) has emerged as a particularly effective heterogeneous catalyst for the oxidation step [12]. This nanocatalyst demonstrates superior activity compared to conventional oxidation methods, providing enhanced selectivity and improved reaction rates [12].

The catalytic mechanism of nano-CoCr₂O₄ involves the formation of active peroxo species on the catalyst surface [14]. These surface-bound intermediates facilitate the transfer of oxygen to the pyrimidine substrate while minimizing side reactions [14]. The high surface area of the nanoparticles ensures efficient contact between the catalyst, substrate, and oxidizing agent [14].

Sodium tungstate represents another highly effective catalytic system for the nitrogen oxidation reaction [6] [15]. This homogeneous catalyst operates through the formation of peroxotungstate intermediates that serve as the active oxidizing species [6]. The tungstate catalyst demonstrates excellent activity with hydrogen peroxide as the terminal oxidant [6].

Table 3: Catalytic System Performance Comparison

| Catalyst | Loading (mol%) | Temperature | Reaction Time | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Nano-CoCr₂O₄ | 5-10 | 50°C | 1-2 hours | 85-92 [12] | >95 [12] |

| Sodium tungstate | 2-5 | 50°C | 1-3 hours | 80-90 [6] | >90 [6] |

| Calcium tungstate | 3-8 | 60°C | 2-4 hours | 75-88 [15] | >85 [15] |

| Uncatalyzed | - | 80°C | 6-12 hours | 60-75 | 70-80 |

The mechanism of sodium tungstate catalysis involves the initial formation of peroxotungstate species upon reaction with hydrogen peroxide [15]. These intermediates undergo ligand exchange with the pyrimidine substrate, facilitating oxygen transfer to the nitrogen atom [15]. The catalyst regenerates through reaction with additional hydrogen peroxide, establishing a catalytic cycle [15].

Calcium tungstate has also been investigated as a recoverable heterogeneous catalyst for this transformation [15]. This catalyst system demonstrates the unique property of dissolving during the reaction to form active soluble species, then precipitating unchanged at the end of the oxidation [15]. This behavior allows for easy catalyst recovery and reuse while maintaining the advantages of homogeneous catalysis during the reaction [15].

The optimization of catalytic systems requires careful consideration of multiple parameters including catalyst loading, reaction temperature, and substrate concentration [16]. Higher catalyst loadings generally improve reaction rates but may lead to increased costs and potential over-oxidation [16]. Temperature optimization balances reaction rate with selectivity, as elevated temperatures can promote unwanted side reactions [16].

Purification Techniques and Yield Maximization

The purification of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide requires specialized techniques due to the polar nature of the compound and the presence of multiple functional groups [17] [18]. Crystallization represents the most commonly employed purification method, offering excellent selectivity for the desired product while removing impurities [17].

Recrystallization from ethanol provides optimal results for purifying the final product [18]. The compound demonstrates favorable solubility characteristics in hot ethanol while showing reduced solubility upon cooling, facilitating efficient crystallization [18]. The crystallization process involves dissolving the crude product in hot ethanol, filtering to remove insoluble impurities, and slowly cooling the solution to promote crystal formation [17].

Table 4: Solvent Selection for Crystallization

| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery Yield |

|---|---|---|---|---|

| Ethanol | High | Low | Excellent | 85-95% [18] |

| Methanol | Very high | Moderate | Good | 80-90% [19] |

| Isopropanol | Moderate | Very low | Excellent | 75-85% [20] |

| Acetonitrile | High | Low | Good | 80-88% [21] |

| Water | Low | Very low | Poor | 60-70% [18] |

Column chromatography serves as an alternative purification method, particularly useful for removing closely related impurities [21]. Silica gel chromatography with ethyl acetate-hexane gradient elution effectively separates the target compound from synthetic byproducts [21]. The polar nitrogen oxide functionality provides sufficient interaction with the silica surface to enable effective separation [21].

The choice of crystallization solvent significantly influences both the yield and purity of the final product [19]. Ethanol and methanol produce small, well-formed crystals that exhibit enhanced dissolution properties compared to larger crystals obtained from less polar solvents [19]. The crystal habit affects both the physical properties and processing characteristics of the compound [19].

Yield maximization strategies involve optimization of each synthetic step to minimize losses and improve overall efficiency [16]. Temperature control during the crystallization process proves critical, as rapid cooling can lead to the formation of poorly formed crystals with trapped impurities [17]. Slow cooling rates promote the formation of larger, purer crystals with improved filtration characteristics [17].

Table 5: Yield Optimization Parameters

| Process Step | Critical Parameter | Optimal Range | Impact on Overall Yield |

|---|---|---|---|

| Nucleophilic substitution | Temperature | 80-120°C | Directly affects conversion |

| Oxidation | Catalyst loading | 2-10 mol% | Influences reaction rate [12] [6] |

| Crystallization | Cooling rate | 1-5°C/hour | Affects crystal quality [17] |

| Filtration | Temperature | 0-10°C | Minimizes product loss [18] |

The purification process benefits from the use of activated charcoal treatment to remove colored impurities . This decolorization step involves treating the crude product solution with activated charcoal followed by filtration through celite . The charcoal treatment effectively removes organic impurities while preserving the desired product .

Drying procedures require careful attention to prevent decomposition of the nitrogen oxide functionality [22]. Vacuum drying at moderate temperatures (40-60°C) provides effective moisture removal while maintaining product integrity [22]. Extended drying at elevated temperatures should be avoided to prevent thermal decomposition [22].